N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea -

N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea

Catalog Number: EVT-6017274
CAS Number:
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor and effectively inhibits various BK-induced physiological responses, including paw edema, ear edema, and thermal hyperalgesia. []

1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine

  • Compound Description: This compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It has been shown to improve swimming endurance in mice, potentially by increasing liver and muscle glycogen content while decreasing lactic acid and blood urea nitrogen levels. It also exhibits antioxidant effects by enhancing the activities of superoxide dismutase, catalase, and glutathione peroxidase. []

N-(4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl)quinoline-3-carboxamide

  • Compound Description: This compound is an amide chalcone synthesized through a two-step reaction. It is characterized by the presence of a chalcone moiety linked to a 1,3-benzodioxol-5-yl group. []

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

  • Compound Description: This compound is an analogue of capsaicin, a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. It differs from capsaicin by the substitution of the 2-methoxyphenol moiety with a 1,3-benzodioxole ring and the replacement of the aliphatic amide chain with a 4-methylbenzamide group. []

1-(1,3-Benzodioxol-5-yl)-2-butanamine and its Derivatives

    (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] hydrochloride

    • Compound Description: (+)-MBDB is the alpha-ethyl homologue of MDMA. It exhibits MDMA-like behavioral effects in rats, specifically discriminating from stimulants and hallucinogens in drug discrimination assays. This supports the classification of MDMA-like compounds as "entactogens," distinct from traditional hallucinogens or stimulants. (+)-MBDB's discriminative stimulus effects are likely mediated by presynaptic serotonergic mechanisms. []

    N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

    • Compound Description: Similar to N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide, this compound represents another analogue of capsaicin. It replaces the 2-methoxyphenol moiety of capsaicin with a 1,3-benzodioxole ring and substitutes the aliphatic amide chain with a benzenesulfonamide group. []

    N‐methyl‐1‐(1,3‐benzodioxol‐5‐yl)‐2‐butanamine (MBDB)

    • Compound Description: MBDB, an α‐ethyl homologue of MDMA, demonstrates similar but less potent neuropharmacological effects compared to MDMA, including increased serotonin release, inhibited serotonin and noradrenaline re‐uptake, and neuroendocrine responses. MBDB's subjective effects in humans involve introspection, enhanced interpersonal connection, and empathy, aligning with the "entactogen" class. Notably, MBDB exhibits a slower onset, milder euphoria, and less stimulant activity than MDMA. While MBDB's dependence potential seems lower than MDMA, toxicological data suggest a risk of serotonergic deficits, although potentially less potent than MDMA. []

    (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

    • Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90), a chaperone protein crucial for cancer cell survival. Its development involved exploring structure-activity relationships within a series of purine derivatives. MPC-3100 exhibits favorable in vitro and in vivo profiles, including oral bioavailability, a characteristic Hsp90 inhibition biomarker signature, and significant antitumor activity in various human cancer xenograft models. []

    1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4

    • Compound Description: These compounds are identified as synthetic cathinones, a class of psychoactive substances structurally related to the natural stimulant cathinone. These specific cathinones were part of a group of NPS seized by law enforcement. []

    N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

    • Compound Description: MBDB is a homologue derivative of MDMA. It requires advanced analytical techniques like HPLC, CGC, NMR, and MS for precise identification and differentiation from other similar controlled substances. []

    1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory properties. Compared to first- and second-generation PDE4 inhibitors, EPPA-1 demonstrates an improved therapeutic index, indicated by a higher ratio of emetic dose to anti-inflammatory dose in preclinical models. []

    N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

    • Compound Description: This amuvatinib derivative selectively targets and eliminates tumor cells experiencing glucose starvation by inhibiting mitochondrial membrane potential. This approach holds promise for treating tumors exposed to low glucose environments. []

    (E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to a methanimine moiety, which is further attached to a phenyltriazole unit through a methoxy bridge. []

    4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

    • Compound Description: This molecule incorporates a 1,3-benzodioxol-5-yl group linked to a tetrahydrobenzo[h]quinoline ring system with a carbonitrile substituent. []

    (E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group connected to a prop-2-enenitrile moiety. It also includes a formylphenyl and a 4-methylbenzenesulfonamide group in its structure. []

    1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

    • Compound Description: These two compounds are structurally similar, both containing a 6-amino-1,3-benzodioxol-5-yl moiety. They differ in the substituent on the phenyl ring attached to the prop-2-en-1-one group. Compound (I) has 3,4,5-trimethoxy substituents, while compound (II) has a 4-(N,N-dimethylamino) substituent. The differences in their substituents influence their supramolecular structures. []

    1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methyl­phenyl)­prop-2-en-1-one, 1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxy­phenyl)­prop-2-en-1-one, and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(tri­fluoro­methyl)­phenyl]­prop-2-en-1-one

    • Compound Description: These three compounds represent a series of 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, differing only in the substituent on the phenyl ring (para position). The variations are a methyl group (I), a methoxy group (II), and a trifluoromethyl group (III). These subtle changes in the electronic and steric properties of the substituents influence the molecular packing and intermolecular interactions in their crystal structures. []

    (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group connected to a propylidenehydrazinecarboxamide moiety through an imidazole ring. It exhibits potential antifungal activity against various fungal strains. []

    (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide

    • Compound Description: This compound contains a 1,3-benzodioxol-5-yl group attached to an ethylidenehydrazinecarbothioamide moiety. []

    6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (8)

    • Compound Description: This compound shows promising antimicrobial activity against a range of bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. Its structure features a 1,3-benzodioxol-5-ylmethyl group attached to a pyrimidinone ring, further substituted with an ethyl and a morpholinyl ethylsulfanyl group. []

    4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

    • Compound Description: This compound is a selective carbonic anhydrase II inhibitor. In rats and rabbits, it is metabolized to form N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide. This metabolic pathway involves the addition of an oxygen atom to the parent molecule. []

    N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

    • Compound Description: These compounds are analogs of the alkaloid piperine, found in black pepper. They demonstrate improved antimicrobial activity compared to piperine, particularly against Bacillus subtilis, Escherichia coli, and Aspergillus niger. The most active analogs are 9a and 9d. []

    4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to a pyrazole ring, further substituted with a 4-methylphenyl group. The molecule displays conformational flexibility, with the relative orientation of the pyrazole ring amine and dioxole substituents varying between anti and syn conformations. []

    N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine (Compound 4)

    • Compound Description: This compound incorporates a 1,3-benzodioxol-5-yl group linked to a propylidenehydroxylamine moiety through an imidazole ring. It demonstrates potential as a precursor for synthesizing new antifungal agents. Molecular docking studies suggest its potential binding mode to target proteins, and its antifungal activity has been preliminarily confirmed through broth microdilution assays. []

    1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

    • Compound Description: This molecule features a 1,3-benzodioxol-5-yl group attached to a pyrazoline ring, which is further substituted with a 4-methylphenyl and an ethanone group. []

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to a propan-1-one moiety, further substituted with a 1H-imidazol-1-yl group. []

    2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    • Compound Description: DU 125530 is a novel, selective, and silent 5-HT(1A) receptor antagonist. It demonstrates potential in treating anxiety and mood disorders due to its high occupancy of 5-HT(1A) receptors in the human brain. []

    (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine

    • Compound Description: This compound is a potential fungicidal agent that incorporates a 5-methyl-1,3-benzodioxol-5-ylmethylene moiety connected to a thiazole ring, further substituted with a chlorophenyl and a triazole group. []

    2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

    • Compound Description: This compound features a 1,3-benzodioxol-5-yl group linked to a dihydropyrazole ring, further substituted with a ferrocenyl and a phenylthiazole moiety. []

    1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

    • Compound Description: This molecule contains a 1,3-benzodioxol-5-yl group linked to a prop-2-enone moiety, further connected to a 2-oxo-1,2-dihydroquinolin-3-yl group. []

    2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

    • Compound Description: These compounds are bi-heterocyclic molecules containing both 1,3-thiazole and 1,3,4-oxadiazole rings. []

    N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    • Compound Description: AZD0530 is a potent and highly selective dual-specific inhibitor of c-Src and Abl kinases, which play crucial roles in cancer progression. []

    N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

    • Compound Description: AC220 is a highly potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3). It exhibits good oral pharmacokinetic properties, making it a promising candidate for treating AML. []

    N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives

    • Compound Description: This series of compounds was synthesized from 1,3-benzodioxol-5-amine as potential antibacterial agents. They are characterized by the presence of a sulfonamide group attached to the nitrogen atom of the 1,3-benzodioxol-5-amine core. []

    Properties

    Product Name

    N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea

    IUPAC Name

    1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea

    Molecular Formula

    C13H18N4O3

    Molecular Weight

    278.31 g/mol

    InChI

    InChI=1S/C13H18N4O3/c1-16-4-6-17(7-5-16)15-13(18)14-10-2-3-11-12(8-10)20-9-19-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,18)

    InChI Key

    JKROQFZAZVVLBT-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCN(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.